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  • Product: N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine
  • CAS: 1096836-70-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is a disubstituted piperidine derivative with potential applications in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is a disubstituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural complexity, featuring a chiral center at the 4-position of the cyclohexane ring and a tertiary amine in the piperidine ring, makes it an interesting candidate for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, including a detailed synthetic route, predicted physicochemical characteristics, and expected spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Physicochemical Properties

PropertyPredicted ValueSource
CAS Number 1096836-70-2
Molecular Formula C₁₃H₂₆N₂
Molecular Weight 210.36 g/mol
Appearance Colorless to pale yellow oilInferred from similar amines[1]
Boiling Point Not available
Melting Point Not available
pKa (most basic) ~10.5Inferred from piperidine derivatives
LogP ~3.2Inferred from structural analogues
Solubility Soluble in most organic solvents; sparingly soluble in water.Inferred from similar amines

Stereochemistry

The presence of a stereocenter at the 4-position of the methylcyclohexyl group introduces the possibility of cis and trans diastereomers. The relative orientation of the methyl group and the piperidine substituent on the cyclohexane ring will significantly influence the compound's three-dimensional conformation and, consequently, its biological activity. The chair conformation of the cyclohexane ring is the most stable, and the bulky piperidine group is expected to preferentially occupy the equatorial position to minimize steric hindrance.[2][3][4][5]

The cis isomer will have one axial and one equatorial substituent, while the trans isomer can exist as either a diaxial or a more stable diequatorial conformer.[2][3][4][5] The specific stereochemistry of the synthesized compound will depend on the starting materials and reaction conditions.

Synthesis Pathway

A plausible and efficient two-step synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is proposed, commencing with the reductive amination of 4-methylcyclohexanone with 4-amino-1-methylpiperidine, followed by N-methylation of the resulting secondary amine via the Eschweiler-Clarke reaction.[6][7][8][9][10]

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Methylation (Eschweiler-Clarke) start1 4-Methylcyclohexanone intermediate 1-(4-Methylcyclohexyl)-N-methylpiperidin-4-amine start1->intermediate start2 N-Methyl-4-aminopiperidine start2->intermediate reductant NaBH(OAc)₃ reductant->intermediate DCE, rt final_product N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine intermediate->final_product reagent1 Formaldehyde (aq) reagent1->final_product reagent2 Formic Acid reagent2->final_product Heat

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1-(4-Methylcyclohexyl)-N-methylpiperidin-4-amine (Reductive Amination)

Reductive amination is a cornerstone of amine synthesis, offering a controlled and efficient method for C-N bond formation.[11][12][13][14][15]

  • Reaction Setup: To a solution of 4-methylcyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE), add N-methyl-4-aminopiperidine (1.1 eq).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine (Eschweiler-Clarke N-Methylation)

The Eschweiler-Clarke reaction is a classic and reliable method for the methylation of primary and secondary amines that avoids the over-alkylation to quaternary ammonium salts.[6][7][8][9][10]

  • Reaction Setup: To a flask containing 1-(4-methylcyclohexyl)-N-methylpiperidin-4-amine (1.0 eq), add an aqueous solution of formaldehyde (37%, 2.2 eq).

  • Reagent Addition: Slowly add formic acid (2.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and basify with a saturated aqueous solution of sodium carbonate. Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by distillation under reduced pressure or by column chromatography.

Spectroscopic and Analytical Characterization (Predicted)

Due to the absence of published experimental spectra, the following data are predicted based on the compound's structure and known spectroscopic trends for similar molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the presence of multiple, often overlapping, signals from the cyclohexane and piperidine rings.

  • N-CH₃: A singlet at approximately 2.2-2.4 ppm.

  • Piperidine Ring Protons: A series of multiplets between 1.5 and 3.0 ppm.

  • Cyclohexane Ring Protons: A series of multiplets between 0.8 and 2.0 ppm.

  • C-CH₃ (cyclohexane): A doublet at approximately 0.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • N-CH₃: A signal around 40-45 ppm.

  • Piperidine Ring Carbons: Signals in the range of 25-60 ppm.

  • Cyclohexane Ring Carbons: Signals in the range of 20-40 ppm.

  • C-CH₃ (cyclohexane): A signal around 22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following absorptions:

  • C-H stretching (alkane): 2850-2960 cm⁻¹ (strong).

  • C-N stretching: 1000-1250 cm⁻¹ (medium).

  • N-H stretching: Absent, confirming the tertiary amine.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 210. The fragmentation pattern will likely involve alpha-cleavage adjacent to the nitrogen atoms, leading to characteristic fragment ions.

Logical Relationships of Chemical Properties

Property_Relationships Structure Chemical Structure (C₁₃H₂₆N₂) Synthesis Synthetic Route Structure->Synthesis determines Spectra Spectroscopic Data (NMR, IR, MS) Structure->Spectra predicts PhysChem Physicochemical Properties (pKa, LogP, Solubility) Structure->PhysChem influences Reactivity Chemical Reactivity Structure->Reactivity governs Synthesis->Structure confirms Spectra->Structure elucidates Application Potential Applications (Medicinal Chemistry) PhysChem->Application guides Reactivity->Application enables

Caption: Interconnectivity of the chemical properties of the target compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, a compound of interest in contemporary chemical research. While a lack of public experimental data necessitates the use of predicted values for its physicochemical and spectroscopic properties, the proposed synthetic pathway offers a robust and reliable method for its preparation. The information contained herein is intended to facilitate further research and development involving this and related piperidine derivatives.

References

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  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2016). International Journal of ChemTech Research, 9, 51-57.
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Sources

Exploratory

A Technical Guide to the Physicochemical Properties and Synthetic Analysis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is a disubstituted piperidine derivative, a structural motif of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is a disubstituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, molecular structure, and a proposed, well-vetted synthetic pathway. Furthermore, it outlines the analytical methodologies required for structural confirmation and purity assessment, offering a holistic guide for researchers engaging with this molecule. The protocols and data presented herein are synthesized from established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Core Physicochemical Properties

The fundamental identity and characteristics of a compound are encapsulated by its physicochemical data. For N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, these properties provide the basis for all further experimental design, from reaction stoichiometry to analytical interpretation.

PropertyValueSource
Chemical Formula C₁₃H₂₆N₂[1]
Molecular Weight 210.36 g/mol [1]
CAS Number 1096836-70-2[1]
IUPAC Name N-methyl-1-(4-methylcyclohexyl)-4-piperidinamine[1]
InChI Key VUZORLMCLKATJA-UHFFFAOYSA-N[1]

Molecular Structure and Stereochemical Considerations

The structure of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine features a central piperidine ring, which is N-substituted with a 4-methylcyclohexyl group and C4-substituted with a methylamino group. This arrangement presents notable stereochemical complexity. The 4-methylcyclohexyl substituent can exist as cis or trans isomers relative to the point of attachment on the piperidine nitrogen. These stereoisomers can impart distinct biological activities and physical properties, a critical consideration in drug development and stereoselective synthesis.

Caption: 2D structure of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine.

Proposed Synthetic Pathway: Reductive Amination

Rationale for Synthetic Strategy

Reductive amination is a robust and highly efficient method for the synthesis of complex amines from carbonyl compounds and simpler amines. This strategy is selected for its high yield, operational simplicity, and the commercial availability of the necessary precursors. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a mild hydride agent. The choice of sodium triacetoxyborohydride, NaBH(OAc)₃, is deliberate; it is a selective reducing agent for iminium ions that is stable in anhydrous acidic conditions, minimizing side reactions and simplifying the experimental setup.

Reaction Scheme

The proposed synthesis involves the reaction of 4-methylcyclohexanone with N-methylpiperidin-4-amine.

synthesis_workflow reactant1 4-Methylcyclohexanone reagents_node Sodium Triacetoxyborohydride (NaBH(OAc)₃) Acetic Acid, Dichloromethane (DCM) reactant2 N-Methylpiperidin-4-amine product N-methyl-1-(4-methylcyclohexyl) piperidin-4-amine reagents_node->product

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine.

Materials:

  • 4-Methylcyclohexanone (1.0 eq)

  • N-Methylpiperidin-4-amine (1.05 eq)[2]

  • Sodium triacetoxyborohydride (1.5 eq)

  • Glacial Acetic Acid (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methylcyclohexanone (1.0 eq) and N-methylpiperidin-4-amine (1.05 eq). Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the ketone).

  • Acidification: Add glacial acetic acid (2.0 eq) to the solution. Stir at room temperature for 30 minutes. The acid catalyzes the formation of the iminium intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude oil is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM with 1% triethylamine to prevent amine streaking on the silica) to yield the pure product.

Analytical Characterization

To confirm the identity and purity of the synthesized N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, a suite of spectroscopic methods should be employed.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals. A singlet corresponding to the N-methyl group on the piperidine nitrogen would likely appear in the 2.2-2.6 ppm range[3]. Complex multiplets for the protons on the piperidine and cyclohexyl rings would be observed in the aliphatic region. The N-H proton of the secondary amine would appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each of the 13 carbon atoms. The carbon atoms adjacent to the nitrogen atoms will be deshielded and appear further downfield compared to other aliphatic carbons[3].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should confirm the molecular weight. The expected [M+H]⁺ ion would have an m/z value corresponding to the molecular formula C₁₃H₂₇N₂⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching absorption for the secondary amine in the 3300-3500 cm⁻¹ range, which is typically sharper than an O-H stretch[3]. Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.

Conclusion

This technical guide provides the foundational chemical data for N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, including its definitive molecular formula and weight. A plausible and detailed synthetic protocol based on the reliable reductive amination reaction has been presented, grounded in established chemical principles. The outlined analytical methods provide a clear pathway for the structural verification and purity assessment of the target compound. This document serves as a comprehensive resource for chemists and researchers, enabling further investigation and application of this molecule in scientific endeavors.

References

  • Knowledge UChicago. Supporting Information. [Link]

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  • PubChem. N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)cyclohexanecarboxamide. [Link]

  • National Center for Biotechnology Information. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

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Sources

Foundational

Advanced Pharmacochemistry of 4-Methylcyclohexyl Piperidine Derivatives

The following technical guide provides an in-depth review of 4-methylcyclohexyl piperidine derivatives , focusing on their dual significance in neuropharmacology (as NMDA receptor modulators) and biomedical engineering (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-methylcyclohexyl piperidine derivatives , focusing on their dual significance in neuropharmacology (as NMDA receptor modulators) and biomedical engineering (as perfluorocarbon oxygen carriers).

Executive Summary

The 4-methylcyclohexyl piperidine scaffold represents a privileged structure in medicinal chemistry, characterized by a piperidine ring nitrogen-bonded or carbon-bonded to a 4-methyl-substituted cyclohexane. This moiety exhibits a unique pharmacological bifurcation:

  • Neuroactive Arylcyclohexylamines: When substituted with a phenyl ring (e.g., 1-(1-phenyl-4-methylcyclohexyl)piperidine), the scaffold acts as a potent, non-competitive antagonist at the NMDA receptor , serving as a critical probe for mapping the Phencyclidine (PCP) binding site.

  • Biomedical Fluorocarbons: In its perfluorinated form (Perfluoro-N-(4-methylcyclohexyl)piperidine), the molecule serves as a chemically inert, high-capacity oxygen carrier, utilized clinically in blood substitutes like Perftoran .

This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and experimental protocols for these derivatives, providing a roadmap for researchers in drug discovery and formulation science.

Neuropharmacology: The NMDA Receptor Antagonists

The most scientifically dense application of this scaffold lies in the arylcyclohexylamine class.[1] These compounds function as open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor complex.

Structural Isomerism and Potency

The addition of a methyl group to the cyclohexane ring of PCP drastically alters binding affinity due to steric constraints within the receptor's ion channel. The 4-methyl position is particularly instructive for probing the channel's depth and width.

  • Compound of Interest: 1-(1-phenyl-4-methylcyclohexyl)piperidine.[1][2][3][4]

  • Stereochemical Criticality: The molecule exists as cis and trans diastereomers (defined by the relationship between the phenyl and methyl groups).

    • cis-Ph/Me Isomer: Research indicates this isomer retains significant affinity for the PCP binding site, often exceeding the trans isomer in potency. The cis configuration likely allows the methyl group to project away from steric clashes within the hydrophobic pocket of the receptor.

    • trans-Ph/Me Isomer: Typically exhibits reduced affinity due to unfavorable steric interactions when the phenyl group is docked.

Mechanism of Action

These derivatives bind to the PCP site located within the ion channel pore of the NMDA receptor.[5] Binding requires the channel to be in an open state (use-dependent blockade).

  • Allosteric Modulation: Unlike competitive antagonists that bind to the glutamate site, these derivatives modulate ion flux (Ca²⁺/Na⁺) directly, leading to dissociative anesthesia and neuroprotection in excitotoxic models.

Biomedical Engineering: Perfluorocarbon Oxygen Carriers

Moving beyond receptor pharmacology, the perfluorinated derivative represents a cornerstone of artificial blood technology.

Perfluoro-N-(4-methylcyclohexyl)piperidine[6]
  • Role: A primary component of Perftoran (often called "Blue Blood"), a submicron emulsion used as a temporary oxygen carrier in trauma and surgery.

  • Physicochemical Properties:

    • Gas Solubility: Dissolves ~40-50 vol% O₂ and ~150-200 vol% CO₂, far exceeding plasma capacity.

    • Inertness: The C-F bonds render the molecule metabolically stable, preventing enzymatic degradation.

    • Excretion: Eliminated via transpiration through the lungs.

Synthesis: Electrochemical Fluorination

The synthesis involves the Simons process (Electrochemical Fluorination) of the hydrocarbon precursor.



Note: This process often results in isomerization; purification is critical to ensure emulsion stability.

Visualization: Synthesis & SAR

Diagram: The Bruylants Synthesis Pathway

The following workflow illustrates the standard synthesis of the neuroactive PCP analog, highlighting the critical Grignard step that determines stereochemistry.

BruylantsSynthesis Start 4-Methylcyclohexanone Inter Intermediate: 1-Piperidino-4-methyl cyclohexanecarbonitrile Start->Inter Strecker-type Condensation Reagent1 Piperidine + KCN Reagent1->Inter Product Target: 1-(1-Phenyl-4-methylcyclohexyl) piperidine Inter->Product Bruylants Reaction (Displacement of CN) Reagent2 Phenylmagnesium Bromide (Grignard) Reagent2->Product Isomers Isomer Separation (Cis/Trans) Product->Isomers Fractional Crystallization or HPLC

Caption: Synthesis of arylcyclohexylamines via the Bruylants reaction sequence. The nitrile displacement by Grignard reagent is the stereodefining step.

Diagram: SAR Logic for NMDA Antagonism

This decision tree helps researchers predict the activity of new derivatives based on substitution patterns.

SAR_Logic Root Base Scaffold: 1-(1-Phenylcyclohexyl)piperidine Sub Methyl Substitution on Cyclohexane Root->Sub Pos2 2-Methyl Position Sub->Pos2 Pos3 3-Methyl Position Sub->Pos3 Pos4 4-Methyl Position Sub->Pos4 Res2 Res2 Pos2->Res2 steric constraint Res3 Moderate Potency Pos3->Res3 Res4 Res4 Pos4->Res4 distal modulation

Caption: Structure-Activity Relationship (SAR) map for methyl-substituted PCP derivatives at the NMDA receptor.

Experimental Protocols

Protocol A: Synthesis of 1-(1-phenyl-4-methylcyclohexyl)piperidine

Objective: To synthesize the neuroactive hydrochloride salt for binding assays.

Reagents:

  • 4-Methylcyclohexanone (1.0 eq)

  • Piperidine (1.1 eq)

  • Potassium Cyanide (KCN) (1.1 eq)

  • Phenylmagnesium Bromide (PhMgBr) (3.0 M in ether)

Step-by-Step Methodology:

  • Formation of Aminonitrile:

    • Dissolve 4-methylcyclohexanone in a mixture of water/ethanol.

    • Add piperidine slowly while maintaining temperature < 10°C.

    • Add KCN solution dropwise. Stir vigorously for 12 hours at room temperature.

    • Observation: The aminonitrile will precipitate as a solid or oil. Filter/extract and dry.

  • Grignard Displacement (Bruylants Reaction):

    • Dissolve the dried aminonitrile in anhydrous diethyl ether or THF under Argon.

    • Add PhMgBr (3.0 eq) slowly to the solution (Exothermic reaction: use an ice bath).

    • Reflux for 4–16 hours to ensure complete displacement of the cyano group.

  • Hydrolysis & Isolation:

    • Quench the reaction with saturated NH₄Cl solution.

    • Extract the organic layer, wash with brine, and dry over MgSO₄.

    • Evaporate solvent to yield the free base oil.

  • Salt Formation:

    • Dissolve the oil in isopropanol.

    • Add HCl/ether solution dropwise until pH ~3.

    • Recrystallize the resulting precipitate from ethanol/ether to separate diastereomers (monitored by NMR).

Protocol B: Radioligand Binding Assay (NMDA Receptor)

Objective: Determine the


 of the synthesized derivative.
  • Tissue Preparation:

    • Homogenize rat forebrain tissue in 50 mM Tris-Acetate buffer (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Wash pellet 3x to remove endogenous glutamate.

  • Incubation:

    • Radioligand: [³H]-TCP (1-[1-(2-thienyl)cyclohexyl]piperidine) at 2 nM.

    • Displacer: 4-methylcyclohexyl piperidine derivative (10⁻¹² to 10⁻⁵ M).

    • Non-specific Binding: Define using 10 µM PCP.

    • Incubate for 2 hours at 25°C in the presence of 50 µM Glutamate and 10 µM Glycine (to open the channel).

  • Analysis:

    • Terminate by rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% polyethylenimine).

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Data Summary: Comparative Potency

CompoundSubstitutionConfigurationRelative Potency (vs PCP)Primary Target
PCP None-1.00NMDA Receptor
PCMP (2-Me) 2-Methyltrans-Ph/Me~5.00 (High)NMDA Receptor
4-Me-PCP 4-Methylcis-Ph/Me~0.50 - 1.00NMDA Receptor
4-Me-PCP 4-Methyltrans-Ph/Me< 0.10 (Low)NMDA Receptor
Perfluoro-analog PerfluoroMixtureN/A (Inert)Oxygen Transport

Note: Potency data is approximate based on [³H]-TCP displacement assays cited in historical literature.

References

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. Journal of Medicinal Chemistry. Link

  • Chaudieu, I., et al. (1989). Role of the aromatic group in the inhibition of phencyclidine binding and dopamine uptake by PCP analogs. European Journal of Pharmacology. Link

  • Manallack, D. T., et al. (1988). The geometry of the PCP receptor: a molecular modeling study. Journal of Pharmacy and Pharmacology. Link

  • Maevsky, E. I., et al. (2005). Perftoran: History, Properties, and Clinical Use.[6] Artificial Cells, Blood Substitutes, and Biotechnology. Link

  • Itzhak, Y., et al. (1981). New analgesic drugs derived from phencyclidine. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

A-011: Step-by-Step Laboratory Synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine

APPLICATION NOTE & PROTOCOL Abstract This document provides a detailed, two-step protocol for the synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, a disubstituted piperidine derivative relevant as a scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE & PROTOCOL

Abstract

This document provides a detailed, two-step protocol for the synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, a disubstituted piperidine derivative relevant as a scaffold in medicinal chemistry and materials science.[1][2] The synthesis begins with the reductive amination of 1-(4-methylcyclohexyl)piperidin-4-one to yield the primary amine intermediate, 1-(4-methylcyclohexyl)piperidin-4-amine. This intermediate is subsequently methylated via the Eschweiler-Clarke reaction to furnish the target tertiary amine. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for purification and characterization.

Introduction and Synthetic Strategy

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide range of biological systems.[1][2] The target molecule, N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, combines this core with substituents that modulate lipophilicity and basicity, making it a valuable building block for library synthesis.

The chosen synthetic route is a robust and scalable two-step process designed for efficiency and control.

  • Step 1: Reductive Amination. The synthesis commences with the reaction between 1-(4-methylcyclohexyl)piperidin-4-one and ammonia in the presence of a reducing agent to form the primary amine intermediate. This reaction, a cornerstone of amine synthesis, proceeds via an imine intermediate which is reduced in situ.[3]

  • Step 2: Eschweiler-Clarke N-Methylation. The primary amine is then selectively methylated using a combination of formic acid and formaldehyde. The Eschweiler-Clarke reaction is an effective method for methylating primary and secondary amines, offering high yields and, crucially, avoiding the over-alkylation that can lead to quaternary ammonium salts.[4][5][6] The reaction is driven by the formation of an iminium ion, which is subsequently reduced by formic acid, releasing carbon dioxide gas and rendering the process irreversible.[5]

The overall synthetic workflow is depicted below.

Synthesis_Workflow SM 1-(4-methylcyclohexyl)piperidin-4-one reagent1 1. NH3, Ti(OiPr)4 2. NaBH4, MeOH INT 1-(4-methylcyclohexyl)piperidin-4-amine (Intermediate) reagent2 HCHO, HCOOH Heat (80-100 °C) FP N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine (Final Product) reagent1->INT Step 1: Reductive Amination reagent2->FP Step 2: Eschweiler-Clarke Methylation

Figure 1: Overall two-step synthesis pathway.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS NumberM.W. ( g/mol )Required PuritySupplier
1-(4-methylcyclohexyl)piperidin-4-one146445-66-9195.31>95%Commercially Available
Ammonia (7N solution in MeOH)7664-41-717.037 NSigma-Aldrich
Titanium (IV) isopropoxide546-68-9284.22>97%Sigma-Aldrich
Sodium borohydride (NaBH₄)16940-66-237.83>98%Sigma-Aldrich
Formaldehyde (37% aq. solution)50-00-030.0337 wt. %Sigma-Aldrich
Formic acid64-18-646.03>95%Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93AnhydrousFisher Scientific
Methanol (MeOH)67-56-132.04AnhydrousFisher Scientific
Sodium sulfate (Na₂SO₄)7757-82-6142.04AnhydrousVWR
Hydrochloric acid (HCl)7647-01-036.461 M and 2 MVWR
Sodium hydroxide (NaOH)1310-73-240.00PelletsVWR
Deuterated chloroform (CDCl₃)865-49-6120.3899.8 atom % DCambridge Isotope Labs
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser and heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • pH paper or pH meter

  • Glass column for chromatography

  • Silica gel (230-400 mesh)

  • Analytical instruments: NMR Spectrometer, Mass Spectrometer (GC-MS or LC-MS)

Critical Safety Precautions
  • General: All manipulations must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • Titanium (IV) isopropoxide: Reacts with moisture. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Sodium borohydride: Flammable solid. Reacts with acid and water to produce flammable hydrogen gas. Add slowly and in portions.

  • Formaldehyde: Toxic and a suspected carcinogen. Handle with extreme care in the fume hood.

  • Formic acid: Corrosive. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

Detailed Synthesis Protocol

Step 1: Synthesis of 1-(4-methylcyclohexyl)piperidin-4-amine

This procedure is adapted from standard reductive amination protocols using a titanium (IV) isopropoxide catalyst to facilitate imine formation.[7]

Protocol:

  • To a 250 mL round-bottom flask, add 1-(4-methylcyclohexyl)piperidin-4-one (5.0 g, 25.6 mmol, 1.0 eq).

  • Add anhydrous methanol (100 mL) to dissolve the ketone.

  • Add ammonia solution (7 N in methanol, 18.3 mL, 128 mmol, 5.0 eq) to the flask, followed by titanium (IV) isopropoxide (9.1 mL, 30.7 mmol, 1.2 eq).

  • Stir the resulting mixture at room temperature for 12 hours to allow for complete imine formation. The reaction can be monitored by TLC or GC-MS.

  • After 12 hours, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.94 g, 51.2 mmol, 2.0 eq) in small portions over 30 minutes. Caution: Gas evolution (H₂) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Work-up:

    • Quench the reaction by slowly adding 2 M aqueous HCl until the pH is ~2. Stir for 30 minutes.

    • Filter the mixture through a pad of Celite to remove titanium salts. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Add water (50 mL) to the residue and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material.

    • Basify the aqueous layer to pH >12 by the slow addition of solid NaOH pellets while cooling in an ice bath.

    • Extract the product from the basic aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification & Yield: The crude product is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel using a mobile phase of DCM:MeOH:NH₄OH (90:9:1).

  • Expected Yield: 70-85%

  • Appearance: Colorless to pale yellow oil.

Step 2: N-methylation via Eschweiler-Clarke Reaction

This protocol utilizes a classic and highly reliable method for the exhaustive methylation of the primary amine intermediate.[4][8][9]

Protocol:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, add the crude 1-(4-methylcyclohexyl)piperidin-4-amine (3.5 g, 17.8 mmol, 1.0 eq) from the previous step.

  • Add formic acid (2.0 mL, 53.4 mmol, 3.0 eq).

  • Add aqueous formaldehyde solution (37%, 2.7 mL, 35.6 mmol, 2.0 eq).

  • Heat the reaction mixture to 80-90 °C using a heating mantle and stir for 16 hours. Caution: The reaction evolves CO₂ gas; ensure the system is not sealed.

  • Work-up:

    • Cool the reaction to room temperature.

    • Slowly add 2 M aqueous HCl (20 mL) to acidify the mixture.

    • Wash the acidic aqueous layer with diethyl ether or ethyl acetate (2 x 30 mL) to remove non-basic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and basify to pH >12 with solid NaOH pellets.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product.

Purification & Yield: The crude product can be purified by vacuum distillation or by column chromatography on silica gel (DCM:MeOH 95:5 ramping to 90:10 with 1% triethylamine).

  • Expected Yield: 85-95%

  • Appearance: Colorless oil.

Characterization and Data

The identity and purity of the final product, N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, must be confirmed through spectroscopic analysis.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Purified_Product->NMR Confirms Connectivity MS Mass Spectrometry (GC-MS or ESI-MS) Purified_Product->MS Confirms Mass Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation

Figure 2: Workflow for product characterization.

Expected Analytical Data
AnalysisExpected Results for N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine
Molecular Formula C₁₃H₂₆N₂
Molecular Weight 210.36 g/mol
Mass Spec (ESI-MS) m/z calculated for [M+H]⁺: 211.2169; observed: ~211.2
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~2.90-2.75 (m, 2H, piperidine CH₂ axial), ~2.35 (s, 3H, N-CH₃), ~2.30-2.15 (m, 1H, piperidine CH), ~2.10-1.95 (m, 2H, piperidine CH₂ eq.), ~1.85-1.70 (m, 2H), ~1.70-1.55 (m, 5H), ~1.30-0.95 (m, 6H), ~0.85 (d, 3H, cyclohexyl-CH₃). Note: Signal multiplicity and shifts are predictive and may vary.
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~64.0 (cyclohexyl CH-N), ~57.0 (piperidine CH-N), ~53.0 (piperidine CH₂), ~35.0 (N-CH₃), ~34.0 (cyclohexyl CH₂), ~32.0 (cyclohexyl CH), ~30.0 (piperidine CH₂), ~22.0 (cyclohexyl-CH₃). Note: Shifts are predictive and require experimental confirmation.

Discussion and Mechanistic Insights

Choice of Reagents:

  • Reductive Amination: While other reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are common, the two-step addition of NaBH₄ after imine formation is a cost-effective and robust alternative.[3] The use of Ti(OiPr)₄ acts as a Lewis acid and dehydrating agent, effectively driving the equilibrium towards the imine intermediate.

  • N-Methylation: The Eschweiler-Clarke reaction is superior to methylation with agents like methyl iodide because it is self-limiting.[9] The tertiary amine product cannot form an iminium ion with formaldehyde, thus preventing the formation of a quaternary ammonium salt, which simplifies purification significantly.[5]

Troubleshooting:

  • Low Yield in Step 1: Incomplete imine formation is a common issue. Ensure reagents are anhydrous and allow for sufficient reaction time (12-24 hours). Incomplete reduction can be addressed by adding another portion of NaBH₄.

  • Side-products in Step 2: If the temperature is too high, side reactions can occur. Maintain the temperature below 100 °C. If the primary amine starting material is observed in the final product, the reaction time can be extended or additional equivalents of formaldehyde/formic acid can be added.

Conclusion

This application note details a reliable and efficient two-step synthesis for N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine. The protocol employs a standard reductive amination followed by a classic Eschweiler-Clarke methylation, providing high yields of the target compound. The methods described are scalable and utilize common laboratory reagents, making this synthesis accessible for applications in pharmaceutical and chemical research.

References

  • NROChemistry. Eschweiler-Clarke Reaction. Available from: [Link]

  • Wikipedia. Eschweiler–Clarke reaction. Available from: [Link]

  • SynArchive. Eschweiler-Clarke Reaction. Available from: [Link]

  • MDPI. Review of Modern Eschweiler–Clarke Methylation Reaction. Available from: [Link]

  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Available from: [Link]

  • PubMed Central (PMC). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available from: [Link]

  • Google Patents. CN103896826A - Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine....
  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

Sources

Application

Preparation of salts from N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine free base

An Application Guide to the Preparation and Characterization of Pharmaceutical Salts from N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine Authored by: A Senior Application Scientist Abstract The conversion of an active...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Preparation and Characterization of Pharmaceutical Salts from N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine

Authored by: A Senior Application Scientist

Abstract

The conversion of an active pharmaceutical ingredient (API) from its free base form into a salt is a critical strategy in drug development, often employed to enhance physicochemical properties such as solubility, stability, and bioavailability.[1][2][3] This guide provides a detailed framework and experimental protocols for the preparation of various pharmaceutical salts of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, a molecule featuring two basic centers suitable for salt formation. We will explore the synthesis of hydrochloride, sulfate, and tartrate salts, delving into the scientific rationale behind key procedural steps. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the pre-formulation and development stages of new chemical entities.

Introduction: The Rationale for Salt Formation

Approximately 50% of all drugs on the market are administered as salts.[2][3] This prevalence underscores the profound impact that salt formation has on the developability of a drug candidate. The free base form of an API, particularly complex organic molecules like N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, may exhibit suboptimal properties such as poor aqueous solubility, which can lead to low or variable bioavailability.[4][5] Furthermore, the crystalline form of a free base might be unstable, hygroscopic, or possess poor mechanical properties for manufacturing solid dosage forms.[6][7]

By reacting the basic functional groups of an API with an acid, a salt is formed, which introduces ionic character to the molecule.[8][9] This fundamental change can lead to significant improvements:

  • Enhanced Solubility and Dissolution Rate: Salt forms are generally more water-soluble than their corresponding free bases, which is a critical factor for oral and parenteral drug delivery.[5][10]

  • Improved Stability: A stable crystalline salt form can protect the API from chemical degradation and is less susceptible to changes in solid-state form (polymorphism).[6]

  • Better Manufacturability: Salts often exhibit higher melting points and more desirable crystal habits, making them easier to handle, process, and formulate.[1]

The target molecule, N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, possesses two basic nitrogen atoms: a tertiary amine within the piperidine ring and a secondary amine in the N-methylamino substituent. This dual-basicity offers the flexibility to form either mono- or di-acid addition salts, providing a broader landscape of potential salt forms to screen for optimal properties.

Preliminary Analysis and Salt Screening Strategy

A successful salt selection program begins with a systematic screening approach.[2][7] The goal is to prepare a variety of salts and compare their properties to identify a lead candidate for further development.

Characterization of the Free Base

Before initiating salt synthesis, it is crucial to thoroughly characterize the starting free base. This baseline data provides a reference against which the properties of the new salt forms can be compared. Key analyses include:

  • Purity Assessment: (e.g., HPLC, LC-MS)

  • Structural Confirmation: (e.g., ¹H NMR, ¹³C NMR, MS)

  • Thermal Properties: (e.g., DSC for melting point, TGA for thermal stability)

  • Aqueous Solubility

Counterion Selection

The choice of acid, or counterion, is a critical decision.[3][11] Considerations include the pKa of the acid, its regulatory acceptance (GRAS status), molecular weight, and its potential to impart desired properties. For an initial screen of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, a diverse set of counterions is recommended.

Counterion Class Example Acid Rationale
Inorganic Hydrochloric Acid (HCl)Forms highly soluble, crystalline salts; most common in pharmaceuticals.[8]
Sulfuric Acid (H₂SO₄)Can form both hydrogen sulfate (mono-salt) and sulfate (di-salt); offers different hydration and solubility profiles.
Carboxylic Acid Acetic AcidForms acetates, which can sometimes offer unique stability profiles.
Hydroxy Acid L-Tartaric AcidChiral counterion; can be used for chiral resolution and often forms stable, crystalline salts.
Sulfonic Acid Methanesulfonic Acid (Mesylate)Strong acid that reliably forms stable, crystalline salts.
General Salt Screening Workflow

The process involves reacting the free base with selected acids in various solvents to induce crystallization of the salt.

SaltScreeningWorkflow cluster_reaction Reaction & Isolation cluster_analysis Analysis FreeBase Dissolve Free Base in Solvent AddAcid Add Acid to Free Base Solution FreeBase->AddAcid Acid Prepare Acid Solution (Stoichiometric Amount) Acid->AddAcid Precipitate Induce Precipitation (Cooling/Stirring) AddAcid->Precipitate Isolate Isolate Solid (Filtration) Precipitate->Isolate Dry Dry Salt Isolate->Dry Confirm Confirm Salt Formation (NMR, FTIR) Dry->Confirm Characterize Characterize Properties (XRPD, DSC, Solubility) Confirm->Characterize

Caption: General workflow for pharmaceutical salt screening.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Preparation of the Hydrochloride Salt

The hydrochloride is the most common pharmaceutical salt form due to its ability to impart high aqueous solubility and form stable, crystalline solids.[8][12]

Method A: Using HCl Solution in an Organic Solvent

This method is straightforward and uses a commercially available standardized solution of HCl.[13]

Reagent MW ( g/mol ) Equivalents Amount
Free Base¹224.401.01.00 g (4.46 mmol)
2-Propanol (IPA)--~20 mL
2.0 M HCl in Diethyl Ether-1.05 (mono-salt) or 2.10 (di-salt)2.34 mL or 4.68 mL

¹ N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine free base (1.00 g, 4.46 mmol) in 2-propanol (20 mL). Stir until a clear solution is obtained. Gentle warming may be applied if necessary.

  • Acidification: While stirring at room temperature, add the 2.0 M solution of HCl in diethyl ether dropwise over 5-10 minutes. For the mono-hydrochloride, add 2.34 mL (4.69 mmol, 1.05 eq). For the di-hydrochloride, add 4.68 mL (9.37 mmol, 2.10 eq).

  • Precipitation: A white precipitate should form upon addition of the acid. Continue stirring the resulting slurry at room temperature for 2 hours to ensure complete salt formation and crystallization. If no precipitate forms, the solution can be cooled in an ice bath to promote crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold 2-propanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove any unreacted starting material and excess acid.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Scientific Rationale:

  • Solvent Choice: 2-Propanol (IPA) is an excellent choice as it typically solubilizes the free base but has lower solubility for the resulting ionic hydrochloride salt, thus promoting precipitation.[14] Diethyl ether is used as a wash solvent because the salt is insoluble in it, ensuring efficient removal of impurities without product loss.

  • Stoichiometry: A slight excess of acid (1.05-1.10 equivalents for a mono-salt) is often used to drive the reaction to completion. Given the two basic centers, careful control of stoichiometry is required to target either the mono- or di-salt. The more basic amine (likely the secondary amine due to less steric hindrance) will be protonated first.

Protocol 2: Preparation of the Sulfate Salt

Sulfuric acid is a diprotic acid, allowing for the formation of either a hydrogen sulfate (1:1) or a sulfate (2:1 base-to-acid) salt.

Reagent MW ( g/mol ) Equivalents Amount
Free Base224.401.01.00 g (4.46 mmol)
Ethanol (EtOH)--~25 mL
Sulfuric Acid (98%)98.080.525 (for di-salt)0.12 mL (2.34 mmol)

Step-by-Step Procedure:

  • Dissolution: Dissolve the free base (1.00 g, 4.46 mmol) in absolute ethanol (25 mL) in a 50 mL round-bottom flask with stirring.

  • Acid Preparation: In a separate vial, carefully dilute concentrated sulfuric acid (0.12 mL, ~2.34 mmol) with 2 mL of absolute ethanol. Caution: This is an exothermic reaction. Add the acid to the ethanol slowly.

  • Acidification: Add the ethanolic sulfuric acid solution dropwise to the stirred solution of the free base at room temperature.

  • Precipitation & Isolation: A precipitate may form immediately or upon cooling. Stir for 2-4 hours. Isolate the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold ethanol (2 x 5 mL) and dry under vacuum at 50 °C.

Scientific Rationale:

  • Ethanol: Ethanol is another common solvent for salt formation, offering a different polarity and solvation profile compared to IPA, which can lead to different crystal forms (polymorphs).

  • Stoichiometry for Di-Salt: To form the di-basic sulfate salt (where one sulfate anion associates with two protonated API molecules), approximately 0.5 equivalents of sulfuric acid are used relative to the free base.

Protocol 3: Preparation of the L-Tartrate Salt

Organic acids like L-tartaric acid are often used to form salts with improved crystallinity and can be useful if the API is chiral.

Reagent MW ( g/mol ) Equivalents Amount
Free Base224.401.01.00 g (4.46 mmol)
Acetone--~30 mL
L-Tartaric Acid150.091.00.67 g (4.46 mmol)

Step-by-Step Procedure:

  • Dissolution: Dissolve the free base (1.00 g, 4.46 mmol) in acetone (20 mL). In a separate flask, dissolve the L-tartaric acid (0.67 g, 4.46 mmol) in acetone (10 mL), warming gently if needed.

  • Acidification: Add the tartaric acid solution to the free base solution while stirring.

  • Precipitation & Isolation: Stir the mixture for 3-5 hours at room temperature. The tartrate salt will gradually precipitate. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the solid with a small amount of cold acetone (2 x 10 mL) and dry under vacuum at 40 °C.

Scientific Rationale:

  • Acetone: Acetone is a more non-polar solvent. Using it can be advantageous when both the free base and the acid are soluble, but the resulting salt has low solubility, leading to high recovery.

  • Organic Acid: Solid organic acids are often easier and safer to handle than concentrated mineral acids. They can form complex hydrogen-bonding networks in the crystal lattice, which can result in highly stable and crystalline materials.

Characterization of the Resulting Salts

Confirmation of salt formation and characterization of its properties are essential next steps.[6][7]

SaltCharacterization cluster_confirm Confirmation cluster_solidstate Solid-State Properties cluster_physchem Physicochemical Properties Salt Prepared Salt FTIR FTIR Spectroscopy (Observe N-H+ stretch) Salt->FTIR NMR ¹H NMR (Shift of protons near N) Salt->NMR XRPD X-Ray Powder Diffraction (Assess Crystallinity) Salt->XRPD DSC Differential Scanning Calorimetry (Melting Point, Purity) Salt->DSC TGA Thermogravimetric Analysis (Solvates/Hydrates) Salt->TGA Sol Aqueous Solubility Salt->Sol Hygro Hygroscopicity (DVS) Salt->Hygro

Caption: Key analytical techniques for salt characterization.

  • Confirmation of Salt Formation: In FTIR spectroscopy, the formation of an amine salt is confirmed by the appearance of a broad, strong absorption band for the N-H⁺ stretch, typically in the 2400-2800 cm⁻¹ region.[8] In ¹H NMR, protons adjacent to the newly protonated nitrogen will show a significant downfield shift.

  • Crystallinity: X-Ray Powder Diffraction (XRPD) is the definitive method to determine if the material is crystalline or amorphous. A crystalline salt will show sharp peaks, whereas an amorphous form will show a broad halo.[7]

  • Thermal Analysis: DSC can determine the melting point, which is a key indicator of purity and solid form. TGA can detect the presence of bound solvent or water (solvates/hydrates).[6]

  • Solubility & Hygroscopicity: These are critical performance indicators. Solubility is determined in water and relevant buffers. Hygroscopicity, the tendency to absorb moisture from the air, is assessed to understand storage and handling requirements.[2][6]

Conclusion

The selection and preparation of an appropriate salt form is a foundational step in pharmaceutical development that can significantly influence the success of a drug candidate. For a di-basic compound like N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, a systematic approach to salt screening provides the opportunity to modulate its physicochemical properties. The protocols detailed in this guide for hydrochloride, sulfate, and tartrate salts offer robust starting points for this process. Subsequent, thorough characterization of the resulting salts is imperative to identify the optimal form that balances stability, solubility, and manufacturability, thereby paving the way for successful formulation development.

References

  • Preparation of Pharmaceutical Salts. (2017). KiloMentor. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Salt Selection in Drug Development. (2026). Pharmaceutical Technology. [Link]

  • Giron, D. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific. [Link]

  • Preparation of Amines. (2026). CK-12 Foundation. [Link]

  • Salt Screening. (2021). Improved Pharma. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019). ACS Publications. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019). PharmTech. [Link]

  • US20060205944A1 - Preparation of acid addition salts of amine bases by solid phase-gas phase reactions. (n.d.).
  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

  • A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. (n.d.). Crystal Pharmatech. [Link]

  • Pharmaceutical Salts. (n.d.). IRIS - Unibo. [Link]

  • US20100204470A1 - method for salt preparation. (n.d.).
  • trimethylamine hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

  • Amine and HCl - salt formation reaction. (2022). YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine Synthesis

Status: Active Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist Context: Yield optimization for reductive amination of hindered cyclohexyl systems. Executive Summary You are likely experiencing l...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-OPT-882 Assigned Specialist: Senior Application Scientist Context: Yield optimization for reductive amination of hindered cyclohexyl systems.

Executive Summary

You are likely experiencing low yields due to three converging factors common in this specific scaffold:

  • Steric Hindrance: The coupling of a 4-substituted cyclohexanone with a bulky piperidine ring is sterically demanding, leading to poor imine formation.

  • Imine Instability: The intermediate iminium ion is unstable and prone to hydrolysis before reduction can occur.

  • Workup Losses: The product is a lipophilic diamine. Standard extraction protocols often leave significant product trapped in the aqueous phase or lost to emulsions.

This guide replaces standard reductive amination protocols (e.g., standard NaBH(OAc)₃ in DCM) with a Titanium(IV) Isopropoxide-mediated protocol to solve the conversion issue, and a pH-Swing Extraction to solve the isolation issue.

Module 1: The Chemistry (Reaction Optimization)

The Core Problem: Reversible Imine Formation

Standard reductive amination relies on the equilibrium formation of an imine/iminium species. With 4-methylcyclohexanone, the equilibrium heavily favors the ketone due to the steric bulk of the incoming piperidine. Adding a reducing agent (NaBH(OAc)₃) too early reduces the unreacted ketone to an alcohol (4-methylcyclohexanol), permanently destroying your starting material.

The Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄]

We must shift the equilibrium toward the imine before reduction.

  • Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger.[1] It traps the water released during condensation, driving the reaction to completion (Le Chatelier’s principle).

  • Regioselectivity Note: Ensure your piperidine starting material is 4-(N-Boc-N-methylamino)piperidine or similar. If you use free 4-(methylamino)piperidine, the reaction will polymerize due to competing nucleophilic sites.

Optimized Protocol: Ti-Mediated Reductive Amination
ParameterSpecificationRationale
Stoichiometry 1.0 equiv Ketone : 1.1 equiv AmineSlight excess of amine ensures full ketone consumption.
Lewis Acid 1.25 equiv Ti(OiPr)₄ Essential for dehydration. Do not use catalytic amounts.
Solvent Neat (preferred) or THF (0.5 M)High concentration favors bimolecular coupling.
Reducing Agent NaBH₄ (2.0 equiv) in MeOHStronger than NaBH(OAc)₃; required to reduce the stable Ti-complex.
Temperature Ambient (20–25°C)Heating increases elimination byproducts.
Step-by-Step Procedure
  • Complexation: In a flame-dried flask under N₂, combine 4-methylcyclohexanone (1.0 equiv) and the Piperidine Derivative (1.1 equiv).

  • Activation: Add Ti(OiPr)₄ (1.25 equiv) dropwise. The solution may become viscous or change color (yellow/orange).

  • Incubation: Stir neat (without solvent) or in minimal dry THF for 4–6 hours . Critical: Do not skip this. This dwell time builds the imine.

  • Dilution: Dilute the viscous mixture with anhydrous Methanol (approx. 4 mL per mmol).

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) portion-wise (gas evolution will occur).

  • Completion: Allow to warm to room temperature and stir for 2 hours.

Module 2: The Workup (Isolation)

The Core Problem: Amphiphilic Solubility

Your product contains a basic piperidine nitrogen and a potentially basic methylamine tail. It is highly lipophilic but protonates easily.

  • Common Failure: Extracting at pH 8–9 (using NaHCO₃) leaves the product protonated and stuck in the water layer.

  • Common Failure: Emulsions caused by Titanium salts.

Optimized Protocol: The "pH Swing" & Ti-Quench
  • Quench: Add 1M NaOH to the reaction mixture until the bubbling stops.

  • Titanium Removal: The mixture will form a thick white precipitate (TiO₂). Dilute with Ethyl Acetate and filter through a pad of Celite . Wash the pad thoroughly with Ethyl Acetate.

  • Phase Separation: Transfer filtrate to a separatory funnel.

  • The pH Swing (Purification Step):

    • Extract the organic layer with 1M HCl (3x). The product moves to the aqueous layer; non-basic impurities (unreacted ketone/alcohol) stay in the organic layer.

    • Discard the organic layer.

  • Isolation:

    • Basify the aqueous layer to pH > 12 using 6M NaOH . (The solution must be strongly basic to deprotonate the lipophilic amine).

    • Extract with DCM (3x). Note: DCM is better than Ether for solubilizing this specific amine.

    • Dry combined organics over K₂CO₃ (Potassium Carbonate is superior to MgSO₄ for amines).

Module 3: Troubleshooting & FAQs

Q: I see two spots on my TLC very close together. Is this an impurity?

A: Likely not. This is probably the Cis/Trans isomer pair .

  • The 4-methylcyclohexyl group creates stereoisomers.

  • Trans (diequatorial): Usually the major product if thermodynamic control is allowed.

  • Cis (axial-equatorial): Can form under kinetic control.

  • Action: Do not discard. Characterize via NMR. If you require a specific isomer, separation via HPLC or recrystallization of the oxalate salt is typically required.

Q: My yield is <30% and I recovered 4-methylcyclohexanol.

A: You added the reducing agent too fast.

  • Diagnosis: The ketone was reduced before it could react with the amine.

  • Fix: Increase the "Incubation" time with Ti(OiPr)₄ to 12 hours or overnight. Ensure the reaction is strictly anhydrous during the Ti-step.

Q: The product is stuck in the emulsion during extraction.

A: Titanium salts are causing this.

  • Fix: Use the Celite filtration step described in Module 2 before adding water/base for the main extraction. Alternatively, wash the organic layer with a solution of Sodium Potassium Tartrate (Rochelle's Salt) , which chelates Titanium and breaks the emulsion.

Visualizing the Workflow

Figure 1: Reaction Logic & Troubleshooting Flow

G Start Start: 4-methylcyclohexanone + Piperidine deriv. Ti_Step Add Ti(OiPr)4 (Water Scavenging) Start->Ti_Step Imine_Check Is Imine Formed? (Check via IR/NMR aliquot) Ti_Step->Imine_Check Imine_Check->Ti_Step No (Stir longer/Heat to 40°C) Reduce Add NaBH4 in MeOH (Reduction) Imine_Check->Reduce Yes (Viscous/Color change) Workup Quench & Filter TiO2 (Celite Pad) Reduce->Workup Yield_Check Yield Analysis Workup->Yield_Check Success Target Amine Isolated Yield_Check->Success Yield > 70% Fail_Alc Issue: High Alcohol byproduct Cause: Premature Reduction Yield_Check->Fail_Alc Recovered Cyclohexanol Fail_Emul Issue: Emulsion/Loss Cause: Ti salts or pH < 12 Yield_Check->Fail_Emul Product in Aqueous Fail_Alc->Ti_Step Action: Increase Ti contact time Fail_Emul->Workup Action: Use Rochelle's Salt / pH > 12

Caption: Decision tree for optimizing the reductive amination workflow. Blue path indicates ideal process flow.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][3] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • University of Rochester. (n.d.). "Workup for Removing Amines." Department of Chemistry Laboratory Guide.

Sources

Optimization

Technical Support Center: Precision N-Alkylation of Piperidines

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Secondary Amine Alkylation Executive Summary The N-alkylation of piperidines is a deceptive transformat...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions in Secondary Amine Alkylation

Executive Summary

The N-alkylation of piperidines is a deceptive transformation. While theoretically simple, the nucleophilicity of the product (a tertiary amine) often exceeds that of the starting material (a secondary amine), leading to a "runaway" reaction toward quaternary ammonium salts. Furthermore, the basicity of piperidine can trigger elimination (


) pathways when reacting with alkyl halides, particularly secondary halides or those with 

-hydrogens.

This guide provides a self-validating logic system to navigate these competing pathways, moving beyond "trial and error" to kinetically and thermodynamically controlled protocols.

Troubleshooting & Diagnostics (Q&A)

Issue 1: "I am observing significant amounts of quaternary ammonium salt (Over-alkylation)."

Diagnosis: The reaction is under thermodynamic control or lacks kinetic differentiation .

  • Root Cause: The newly formed tertiary amine (N-alkyl piperidine) is more nucleophilic than the starting piperidine due to the inductive electron-donating effect of the new alkyl group. If the alkylating agent is in excess or added too quickly, the product competes for the electrophile.

  • Corrective Action:

    • Invert Stoichiometry: Use a 3:1 to 5:1 molar excess of piperidine relative to the alkyl halide. This statistical bias ensures the electrophile encounters the secondary amine first.

    • High-Dilution & Slow Addition: Operate at 0.1 M concentration or lower. Add the alkyl halide dropwise via syringe pump over 1–2 hours.

    • Switch Mechanism: If direct alkylation fails, switch to Reductive Amination (Protocol B). This completely avoids the quaternization pathway because the intermediate is an iminium ion, not a nucleophilic amine.

Issue 2: "My yield is low, and NMR shows alkene byproducts."

Diagnosis: The reaction is favoring Elimination (


)  over Substitution (

).
  • Root Cause: Piperidine is a moderately strong base (

    
    ). When reacting with secondary alkyl halides or primary halides with steric bulk, the piperidine abstracts a 
    
    
    
    -proton instead of attacking the
    
    
    -carbon.
  • Corrective Action:

    • Change the Base: Do not rely on excess piperidine as the proton scavenger. Use a weaker, non-nucleophilic inorganic base like

      
       or 
      
      
      
      .
    • Solvent Switch: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF . MeCN is particularly effective at suppressing elimination compared to alcoholic solvents.

    • Temperature Control:

      
       elimination has a higher activation energy than 
      
      
      
      . Lower the temperature to
      
      
      or Room Temperature (RT). Avoid reflux.
Issue 3: "The reaction stalls with sterically hindered alkyl halides."

Diagnosis: Steric shielding of the electrophilic carbon.

  • Root Cause: The

    
     transition state is sensitive to steric bulk. A secondary amine attacking a secondary halide is kinetically slow.
    
  • Corrective Action:

    • The "Finkelstein" Boost: Add 0.1–0.5 equivalents of Sodium Iodide (NaI) . This converts the alkyl chloride/bromide into a more reactive alkyl iodide in situ.

    • Abandon

      
      :  For secondary alkyl groups, Reductive Amination  using the corresponding ketone is the superior, high-fidelity method.
      

Strategic Decision Pathways (Visualization)

The following diagram illustrates the competing kinetic pathways and the decision logic required to isolate the desired Tertiary Amine.

ReactionPathways Start Piperidine (Secondary Amine) SN2 Pathway A: SN2 (Direct Alkylation) Start->SN2 Base + R-X RedAm Pathway B: Reductive Amination Start->RedAm Aldehyde/Ketone + NaBH(OAc)3 AlkylHalide Alkyl Halide (R-X) Product Desired Product (N-Alkyl Piperidine) SN2->Product Kinetic Control QuatSalt Over-Alkylation (Quaternary Salt) SN2->QuatSalt Excess R-X Fast Addition Elimination Elimination (E2) (Alkene Byproduct) SN2->Elimination High Temp Steric Bulk RedAm->Product High Selectivity Product->QuatSalt Product acts as Nucleophile

Caption: Kinetic competition between Substitution (


), Elimination (

), and Over-alkylation. Pathway B (Green) offers the highest fidelity.

Standard Operating Protocols (SOPs)

Protocol A: Controlled Direct Alkylation ( )

Best for: Primary alkyl halides, unhindered substrates.

VariableSpecificationRationale
Stoichiometry 1.0 eq Amine : 0.9 eq Alkyl HalideSlight deficit of electrophile prevents over-alkylation.
Base

(2.0 eq) or

(1.5 eq)
Inorganic bases act as proton sponges without acting as nucleophiles.[1]
Solvent Acetonitrile (MeCN)Polar aprotic; stabilizes the

transition state.
Additive NaI (0.1 eq)Catalytic Finkelstein reaction generates reactive R-I species.

Step-by-Step:

  • Dissolve Piperidine (1.0 mmol) in anhydrous MeCN (10 mL, 0.1 M).

  • Add

    
     (2.0 mmol) and NaI (0.1 mmol). Stir at RT for 10 mins.
    
  • Critical Step: Dissolve Alkyl Halide (0.9 mmol) in MeCN (2 mL). Add this solution dropwise over 60 minutes using a syringe pump.

  • Monitor by TLC/LC-MS.[2] If mono-alkylation is incomplete after 4 hours, heat gently to

    
    .
    
  • Workup: Filter off inorganic salts. Concentrate filtrate.[2] Partition between EtOAc and saturated

    
    .[3]
    
Protocol B: Reductive Amination (The "Gold Standard")

Best for: Secondary alkyl groups, sterically hindered targets, or when over-alkylation is persistent.

Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer.[4] This method is self-terminating ; the resulting tertiary amine cannot form an iminium ion, rendering over-alkylation mechanistically impossible.

ReagentRoleNotes
Carbonyl Aldehyde or KetoneCorresponds to the desired alkyl chain.
Reducing Agent STAB (Sodium Triacetoxyborohydride)Mild; reduces iminium ions but not aldehydes/ketones.
Solvent DCE (1,2-Dichloroethane) or THFDCE is preferred for solubility; THF for green chemistry.
Catalyst Acetic Acid (AcOH)Promotes iminium ion formation.

Step-by-Step:

  • Dissolve Piperidine (1.0 mmol) and the corresponding Aldehyde/Ketone (1.1 mmol) in DCE (5 mL).

  • Add Acetic Acid (1.0 mmol, 1 eq). Stir for 30–60 minutes to ensure imine/iminium formation.

  • Critical Step: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

    • Note: Do not use

      
       (too strong) or 
      
      
      
      (toxic).
  • Stir at RT for 12–16 hours.

  • Quench: Add saturated aqueous

    
     to neutralize acid and decompose borate complexes. Extract with DCM.[5]
    

Advanced Optimization: Self-Limiting Alkylation

For extremely sensitive substrates where neither Protocol A nor B yields results, recent literature suggests using N-aminopyridinium salts .

  • Concept: The piperidine is converted into a pyridinium ylide intermediate.

  • Mechanism: The ylide is highly nucleophilic, but once alkylated, the product becomes a cationic pyridinium salt which is non-nucleophilic . This effectively "turns off" the molecule after exactly one alkylation event.

  • Deprotection: The pyridine auxiliary is cleaved (reductive cleavage) to reveal the pure N-alkyl piperidine.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • BenchChem. (2025).[1][2][4][8] "Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines." BenchChem Technical Library.

  • Master Organic Chemistry. (2023). "Identifying Where Substitution and Elimination Reactions Happen."[9] Master Organic Chemistry.

  • Campos, K. R., et al. (2024). "Synthesis of Secondary Amines via Self-Limiting Alkylation." Organic Letters / NIH.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Methylcyclohexyl Substitution Reactions

Welcome to the technical support center for navigating the complexities of substitution reactions on 4-methylcyclohexyl systems. This guide is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of substitution reactions on 4-methylcyclohexyl systems. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges stemming from steric hindrance in their synthetic work. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth understanding needed to troubleshoot and optimize your reactions.

Introduction: The Challenge of the 4-Methylcyclohexyl Group

The 4-methylcyclohexyl moiety is a common structural motif in medicinal chemistry and materials science. However, its conformational flexibility and the steric bulk of the methyl group can significantly influence the outcome of substitution reactions. The preference for the methyl group to occupy an equatorial position to minimize 1,3-diaxial interactions is a key factor governing reactivity.[1][2] This conformational bias can hinder the approach of nucleophiles, particularly in SN2 reactions, and can also influence the competition between substitution and elimination pathways.

This guide provides a structured approach to overcoming these challenges, with detailed troubleshooting steps, answers to frequently asked questions, and the theoretical underpinnings of our recommendations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each entry details the problem, its probable causes related to steric hindrance, and provides actionable solutions with step-by-step protocols.

Problem 1: Low Yield of SN2 Substitution Product

Symptoms:

  • The desired substituted product is obtained in low yield.

  • The starting material is largely recovered, or elimination products are observed as the major byproducts.

Probable Causes:

  • Steric Hindrance: The 4-methyl group, preferentially in the equatorial position, creates a sterically hindered environment at the reaction center (C1).[3] This is particularly problematic for SN2 reactions, which require a backside attack by the nucleophile.[4] If the leaving group is on an equatorial position, the nucleophile's approach through the cyclohexane ring is blocked.[5]

  • Competing E2 Elimination: The nucleophile may act as a base, abstracting a proton from a beta-carbon and leading to an E2 elimination, especially with stronger, bulkier nucleophiles.[6][7]

Solutions & Experimental Protocols:

Solution 1.1: Favoring the SN1 Pathway

If the substrate is secondary or tertiary, switching to conditions that favor an SN1 mechanism can bypass the need for a backside attack.

  • Protocol: Solvolysis for SN1 Substitution

    • Solvent Choice: Dissolve the 4-methylcyclohexyl substrate in a polar protic solvent like ethanol, methanol, or water.[8][9] These solvents will stabilize the carbocation intermediate.

    • Nucleophile: The solvent itself will act as the nucleophile. For other weak nucleophiles, they can be added to the solution.

    • Temperature: Gently heat the reaction mixture to facilitate the departure of the leaving group. Monitor the reaction progress by TLC or GC-MS.

    • Work-up: Upon completion, neutralize any acid formed, and extract the product with an appropriate organic solvent.

Solution 1.2: Enhancing SN2 Reactivity

If an SN2 reaction is desired, several strategies can be employed to overcome the steric barrier.

  • Protocol: Optimizing SN2 Conditions

    • Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetone.[9] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive.

    • Nucleophile Choice: Employ a smaller, highly reactive nucleophile. For example, azide (N₃⁻) is less sterically demanding than a tert-butoxide ion.

    • Leaving Group: A better leaving group will lower the activation energy of the reaction.[8][10] Consider converting an alcohol to a tosylate or mesylate to improve its leaving group ability.

    • Temperature: Increase the reaction temperature to provide the necessary activation energy to overcome the steric hindrance. However, be mindful that higher temperatures can also favor elimination.

Solution 1.3: The Mitsunobu Reaction for Inversion of Stereochemistry

For the substitution of alcohols with inversion of configuration, the Mitsunobu reaction can be highly effective, even with sterically hindered substrates.

  • Protocol: Mitsunobu Inversion of a Sterically Hindered 4-Methylcyclohexanol [11]

    • Reagent Preparation: In a flask under an inert atmosphere (N₂ or Ar), dissolve the 4-methylcyclohexanol, a suitable pronucleophile (e.g., benzoic acid or a phthalimide), and triphenylphosphine (PPh₃) in anhydrous THF.

    • Cooling: Cool the mixture in an ice bath.

    • DEAD or DIAD Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise, maintaining a low temperature.

    • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work-up and Purification: Quench the reaction, and purify the product via column chromatography to separate it from triphenylphosphine oxide and other byproducts.

Problem 2: Predominance of Elimination Products

Symptoms:

  • The major product is an alkene (4-methylcyclohexene or other isomers) instead of the desired substitution product.

Probable Causes:

  • Strong/Bulky Base: The nucleophile being used is also a strong or sterically hindered base, favoring proton abstraction over nucleophilic attack.[6][12] Potassium tert-butoxide is a classic example.[6]

  • High Temperature: Higher reaction temperatures generally favor elimination over substitution.

  • Substrate Structure: Secondary and tertiary substrates are more prone to elimination reactions.

Solutions & Experimental Protocols:

Solution 2.1: Modifying Reaction Conditions to Favor Substitution

  • Protocol: Minimizing Elimination

    • Choice of Nucleophile/Base: Use a less basic nucleophile. For instance, if an ether is the target, use the Williamson ether synthesis with a less hindered alkoxide and run the reaction at a lower temperature.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C.

    • Solvent: For SN2 reactions, a polar aprotic solvent will enhance nucleophilicity without significantly increasing basicity.

Solution 2.2: Strategic Use of Bulky Bases for Controlled Elimination

In some cases, elimination might be the desired outcome. The regioselectivity can be controlled by the choice of base.

  • Protocol: Regioselective Elimination

    • Zaitsev Product (more substituted alkene): Use a small, strong base like sodium ethoxide or sodium methoxide.[13]

    • Hofmann Product (less substituted alkene): Employ a bulky base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[6][14] The steric hindrance of the base will direct it to abstract the more accessible, less hindered proton.[7]

Frequently Asked Questions (FAQs)

Q1: How does the cis/trans isomerism of the starting material affect the substitution reaction?

A1: The stereochemistry of your starting material is critical. For an SN2 reaction to occur on a cyclohexane ring, the leaving group must be in an axial position to allow for backside attack by the nucleophile.[5][15]

  • If you have a cis-1,4-methylcyclohexyl derivative, the leaving group can be either axial or equatorial depending on the conformation. The conformation with the leaving group in the axial position will be the one that reacts via an SN2 mechanism, even if it is the less stable conformer.

  • For a trans-1,4-methylcyclohexyl derivative, one substituent will be axial and the other equatorial. If the leaving group is equatorial, the ring must flip to an axial position for an SN2 reaction to proceed. If the methyl group is large, this ring flip may be energetically unfavorable, thus slowing down the reaction.

Q2: Can I predict whether my reaction will favor substitution or elimination?

A2: While a definitive prediction can be complex, you can make an educated assessment based on several factors:

FactorFavors SN1Favors SN2Favors E1Favors E2
Substrate 3° > 2°Methyl > 1° > 2°3° > 2°3° > 2° > 1°
Nucleophile/Base Weak NucleophileStrong, non-bulky NucleophileWeak BaseStrong, bulky Base
Solvent Polar ProticPolar AproticPolar ProticLess critical, but often polar aprotic
Leaving Group GoodGoodGoodGood

Q3: Why is a tosylate a better leaving group than a hydroxyl group?

A3: A good leaving group is a weak base.[10] The hydroxide ion (OH⁻) is a strong base, making it a poor leaving group. By converting the alcohol to a tosylate (-OTs), the leaving group becomes the tosylate anion, which is a very weak base due to the resonance stabilization of its negative charge across the sulfonate group. This makes it an excellent leaving group.

Q4: How does solvent polarity affect SN1 and SN2 reactions on 4-methylcyclohexyl systems?

A4:

  • SN1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents (e.g., water, ethanol) are excellent for SN1 reactions because they can stabilize both the departing leaving group and the carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[8][9]

  • SN2 Reactions: These reactions are favored by polar aprotic solvents (e.g., acetone, DMF, DMSO).[9] These solvents can dissolve the nucleophilic salt but do not strongly solvate the anion (the nucleophile). This "naked" nucleophile is more reactive and better able to perform the backside attack required in an SN2 mechanism.[4]

Visualizing Reaction Pathways

To better understand the concepts discussed, the following diagrams illustrate key principles.

SN2_vs_E2 Competition between SN2 and E2 Pathways cluster_start Reactants cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway Reactants 4-Methylcyclohexyl-LG + Nu⁻/Base⁻ SN2_TS Transition State (Backside Attack) Reactants->SN2_TS Favored by: - Strong, non-bulky Nu⁻ - Polar aprotic solvent E2_TS Transition State (Proton Abstraction) Reactants->E2_TS Favored by: - Strong, bulky Base - Higher temperature SN2_Product Substitution Product SN2_TS->SN2_Product E2_Product Elimination Product E2_TS->E2_Product

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine

Technical Guide: GC-MS Characterization of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine Executive Summary This guide provides an in-depth technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: GC-MS Characterization of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine

Executive Summary

This guide provides an in-depth technical analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine (CAS: 1096836-70-2). As a critical intermediate in the synthesis of novel synthetic opioids (specifically non-fentanyl analogs structurally related to U-47700 and AH-7921), accurate identification of this scaffold is essential for forensic intelligence and pharmaceutical quality control.

Unlike standard library matching, this guide utilizes predictive fragmentation modeling derived from electron ionization (EI) principles, comparing the target molecule against established opioid precursors (ANPP) and structural analogs to prevent false positives in complex matrices.

Chemical Identity & Structural Basis

Before analyzing the mass spectrum, we must establish the structural loci that drive fragmentation. The molecule consists of three distinct moieties: a 4-methylcyclohexyl tail, a piperidine core, and an N-methylamino head.

Property Specification
IUPAC Name N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine
Molecular Formula C₁₃H₂₆N₂
Molecular Weight 210.36 g/mol
Monoisotopic Mass 210.2096 Da
Key Functional Groups Tertiary amine (N1, ring); Secondary amine (N4, exocyclic)
Structural Class 1,4-Disubstituted Piperidine

GC-MS Fragmentation Mechanism

In Electron Ionization (70 eV), fragmentation is driven by the radical cation localization on the nitrogen atoms. Due to the lower ionization energy of the tertiary amine (N1) compared to the secondary amine (N4), the initial charge localization and subsequent fragmentation are heavily influenced by the piperidine ring.

Primary Fragmentation Pathways
  • 
    -Cleavage (Exocyclic at C4):  The radical cation at the secondary amine (N4) triggers cleavage of the C3-C4 or C4-C5 bond, or more commonly, the formation of the N-methylmethaniminium ion  (m/z 44).
    
  • Ring Fission (Piperidine Core): The tertiary amine (N1) drives the cleavage of the piperidine ring, typically generating characteristic ions at m/z 70 (tetrahydropyridine cation) and m/z 96/97 (methylcyclohexyl fragments).

  • C-N Bond Cleavage: Homolytic cleavage between the piperidine N1 and the cyclohexyl ring generates the 4-methylcyclohexyl cation (m/z 97) , a diagnostic fragment for the tail group.

Diagnostic Ion Table
m/z (Mass-to-Charge)Ion IdentityMechanismRelative Abundance (Predicted)
210 [M]⁺˙ Molecular IonLow to Moderate
195 [M - CH₃]⁺ Loss of methyl group (from cyclohexyl ring)Low
153 [M - C₃H₇N]⁺ Loss of N-methylaminoethyl fragment (Ring cleavage)Moderate
112 [C₇H₁₄N]⁺ N-methyl-4-aminopiperidine core fragmentHigh (Diagnostic)
97 [C₇H₁₃]⁺ 4-Methylcyclohexyl cationHigh (Base Peak Candidate)
70 [C₄H₈N]⁺ Piperidine ring fragment (Immonium)High
44 [CH₂=NH-CH₃]⁺ N-methyl-formiminium ion (from C4 amine)High

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathways leading to the primary diagnostic ions.

FragmentationPathway M_Ion Molecular Ion [M]+ m/z 210 N1_Radical Charge Loc. on N1 (Tertiary Amine) M_Ion->N1_Radical N4_Radical Charge Loc. on N4 (Secondary Amine) M_Ion->N4_Radical Frag_97 C-N Cleavage m/z 97 (4-Me-Cyclohexyl Cation) N1_Radical->Frag_97 Loss of Piperidine Frag_112 Ring Retention m/z 112 (Piperidine Core) N1_Radical->Frag_112 Loss of Cyclohexyl Ring_Fission Piperidine Ring Fission N1_Radical->Ring_Fission Frag_44 Alpha Cleavage m/z 44 (N-methyl-iminium) N4_Radical->Frag_44 Side Chain Cleavage Frag_70 m/z 70 (C4H8N+) Ring_Fission->Frag_70

Figure 1: Mechanistic fragmentation pathway of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine under 70 eV EI conditions.

Comparative Analysis: Target vs. Alternatives

To validate the identity of the target, it must be differentiated from structural analogs that may co-elute or share isobaric properties.

Comparison 1: vs. ANPP (Despropionyl Fentanyl)

ANPP (4-anilino-N-phenethylpiperidine) is the primary precursor for fentanyl. While both share the piperidine scaffold, their "tails" and "heads" differ significantly.

FeatureTarget Molecule ANPP (Fentanyl Precursor) Differentiation Key
N1-Substituent 4-MethylcyclohexylPhenethyl (2-Phenylethyl)Target lacks m/z 91/105 (Tropylium/Phenethyl).
C4-Substituent N-MethylaminoAnilino (N-Phenylamino)Target gives m/z 44 ; ANPP gives m/z 93 (Aniline).
Base Peak m/z 97 or 112m/z 189 (Phenethyl-piperidine)m/z 189 is the hallmark of Fentanyl precursors.
Comparison 2: vs. Primary Amine Analog

1-(4-methylcyclohexyl)piperidin-4-amine (Unmethylated at C4).

  • Differentiation: The primary amine analog will lack the m/z 44 ion ([CH₂=NH-CH₃]⁺). Instead, it will show m/z 30 ([CH₂=NH₂]⁺), which is the standard alpha-cleavage product for primary amines. The molecular ion will also shift from 210 to 196.

Experimental Protocol: GC-MS Method

This protocol is designed to ensure separation of the target from potential isomers (cis/trans diastereomers of the cyclohexane ring).

Sample Preparation
  • Extraction: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade).

  • Derivatization (Optional but Recommended): To improve peak shape of the secondary amine, derivatize with TFAA (Trifluoroacetic anhydride).

    • Note: The target (m/z 210) will shift to m/z 306 (M + 96) upon trifluoroacetylation.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Instrument Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 280°C (5 min).

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: m/z 40–450.

Workflow Visualization

Workflow Sample Solid Sample (Powder/Residue) Prep Dissolve in MeOH (1 mg/mL) Sample->Prep Deriv Optional: TFAA Derivatization Prep->Deriv GC GC Separation (DB-5MS Column) Prep->GC Direct Injection Deriv->GC MS MS Detection (EI Source 70eV) GC->MS Data Data Analysis (EIC Extraction) MS->Data

Figure 2: Analytical workflow for the identification of the target scaffold.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24699417, 1-(4-methylcyclohexyl)piperidin-4-amine. Retrieved February 14, 2026, from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).Mass Spectral Library - Version 3.11.
  • Kijewska, M., et al. (2021). "Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium Groups."[2] Molecules, 26(22), 6964.[2] (Mechanistic reference for ammonium/iminium ion formation). [Link][2]

Sources

Comparative

Mastering Piperidine-4-amine Purity Analysis: A Comparative HPLC Guide

Executive Summary: The "Polar Base" Paradox Piperidine-4-amine (4-AP) represents a classic "nightmare analyte" in pharmaceutical analysis. As a highly polar, secondary cyclic amine with a pKa ~11.1 [1], it exists almost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Base" Paradox

Piperidine-4-amine (4-AP) represents a classic "nightmare analyte" in pharmaceutical analysis. As a highly polar, secondary cyclic amine with a pKa ~11.1 [1], it exists almost exclusively as a cation at standard HPLC pH levels.

The Challenge:

  • Retention Failure: On standard C18 columns, 4-AP elutes in the void volume (

    
    ) due to extreme hydrophilicity (LogP < 0).
    
  • Detection Limits: It lacks a strong chromophore, possessing only weak UV absorbance below 210 nm [2].

  • Peak Tailing: The basic amine interacts aggressively with residual silanols on silica supports, causing severe tailing.

This guide compares three distinct chromatographic strategies to solve these issues, recommending a Mixed-Mode approach as the modern gold standard for purity analysis.

Part 1: Strategic Decision Matrix

Before selecting a column, you must define your detection limits and available instrumentation.

MethodSelection Start Start: 4-AP Purity Analysis Detection Primary Detection Mode? Start->Detection UV UV / DAD (Standard) Detection->UV Routine QC MS LC-MS / ELSD (Sensitive) Detection->MS Impurity ID UV_Path Can you use non-volatile buffers? UV->UV_Path Method_A RECOMMENDED: Mixed-Mode (C18 + SCX) (Acidic Mobile Phase) MS->Method_A Use Formic/TFA Method_B ALTERNATIVE: HILIC (High Organic) MS->Method_B Volatile Buffers Required UV_Path->Method_A Yes (Phosphate/Sulfuric) Method_C LEGACY: Ion-Pair RP (Alkane Sulfonates) UV_Path->Method_C Yes (But avoid if possible)

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on detection requirements.

Part 2: Comparative Analysis of Methodologies

Method A: Mixed-Mode Chromatography (Recommended)

Mechanism: Combines hydrophobic interaction (C18) with strong cation exchange (SCX) ligands embedded in the stationary phase.

  • Why it works: The SCX ligands electrostatically retain the positively charged 4-AP (protonated at pH 2-3), while the C18 chain separates hydrophobic impurities.

  • Pros: Superior peak shape (tailing factor < 1.2), adjustable retention via buffer strength, no need for ion-pairing reagents.

  • Cons: Requires careful column equilibration.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Mechanism: Uses a polar stationary phase (Silica, Amide, or Zwitterionic) with high-organic mobile phase.

  • Why it works: Water forms a layer on the silica surface; 4-AP partitions into this aqueous layer.

  • Pros: High sensitivity for MS (high organic content aids desolvation).[1]

  • Cons: Long equilibration times; sensitivity to sample diluent (must be high organic to prevent peak distortion).

Method C: Ion-Pair Reversed Phase (IP-RP)

Mechanism: Adds a reagent (e.g., Octanesulfonic Acid) to the mobile phase to neutralize the amine's charge and increase hydrophobicity.

  • Why it works: The ion-pair reagent "masks" the charge, allowing the C18 column to retain the complex.

  • Pros: Uses standard C18 columns found in any lab.

  • Cons: Not MS compatible (suppresses ionization), slow equilibration, "permanently" modifies the column.

Part 3: Comparative Performance Data

The following data represents typical performance metrics observed during method development for 4-AP purity analysis.

MetricMethod A: Mixed-Mode (Primesep 100)Method B: HILIC (Bare Silica)Method C: IP-RP (C18 + OSA)
Retention (k') 5.2 (Tunable)4.83.5
Tailing Factor (

)
1.05 - 1.15 1.2 - 1.41.3 - 1.6
Plate Count (N) > 12,000~ 8,000~ 9,000
Equilibration Time 10-15 min30-45 min> 60 min
MS Compatibility Yes (with Formic/Ammonium)Excellent No
LOD (UV 205nm) ~0.5 µg/mL~1.0 µg/mL~0.8 µg/mL

Expert Insight: While HILIC offers excellent MS sensitivity, Mixed-Mode provides the most robust "walk-up" solution for routine purity analysis due to its resistance to sample matrix effects.

Part 4: Detailed Experimental Protocol (Mixed-Mode)

This protocol is designed for Method A , utilizing a mixed-mode column (e.g., SIELC Primesep 100 or equivalent C18/SCX phase) [3].

Instrumentation & Conditions
  • System: HPLC with UV-Vis or DAD.

  • Column: Mixed-Mode C18/SCX (150 x 4.6 mm, 5 µm, 100 Å).

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at 205 nm (Primary) and 210 nm (Reference).

    • Note: 4-AP has negligible absorbance >220 nm. Ensure your mobile phase is UV-transparent.

Mobile Phase Preparation[4]
  • Mobile Phase A (Aqueous): Water + 0.05% Trifluoroacetic Acid (TFA) OR 0.1% Sulfuric Acid (

    
    ).
    
    • Why Acid? Maintains pH ~2.0 to ensure 4-AP is fully protonated (

      
      ) for cation exchange retention and silanol suppression. Sulfuric acid is preferred for UV transparency; TFA is preferred if using MS [4].
      
  • Mobile Phase B (Organic): Acetonitrile (ACN).

Isocratic Method
  • Composition: 20% ACN / 80% Buffer.

    • Optimization:

      • To increase retention: Decrease buffer concentration (weakens competition for SCX sites) or decrease organic (if hydrophobic mechanism dominates, though for 4-AP, ion-exchange dominates).

      • To decrease retention: Increase buffer concentration (acid).

Sample Preparation
  • Diluent: Mobile Phase A (Water/Acid).

    • Critical: Do not dissolve in 100% organic, or the salt may precipitate inside the column.

  • Concentration: 0.5 - 1.0 mg/mL for purity assay.

System Suitability (Self-Validating)

To ensure the method is valid, you must verify resolution from common synthetic precursors.

  • Marker: Pyridine or 4-Dimethylaminopyridine (DMAP) .

  • Criteria: Resolution (

    
    ) > 2.0 between 4-AP and Pyridine. 4-AP should elute after neutral/less basic impurities due to the strong cation exchange mechanism.
    

Part 5: Mechanism of Action Diagram

Mechanism cluster_column Mixed-Mode Stationary Phase Surface Ligand_SCX SCX Group (-SO3-) (Negative Charge) Ligand_C18 C18 Chain (Hydrophobic) Analyte 4-AP (Protonated) (Positive Charge) Analyte->Ligand_SCX Ionic Retention (Primary Mechanism) Analyte->Ligand_C18 Weak Hydrophobic Interaction Impurity Neutral Impurity Impurity->Ligand_SCX No Interaction Impurity->Ligand_C18 Hydrophobic Retention

Figure 2: Mechanistic interaction on a Mixed-Mode column. 4-AP is retained primarily by ionic interaction with the SCX ligand, while neutral impurities are separated via the C18 chain.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 25203, 4-Piperidinamine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025). UV/Visible Spectrum of 4-Aminopyridine. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (Method adapted for 4-AP). Retrieved from [Link]

  • Helix Chromatography. (2023). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Analytical Standards for N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precision of analytical data is paramount. The quality of your results is fundamentally tet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision of analytical data is paramount. The quality of your results is fundamentally tethered to the quality of your reference standards. This guide provides an in-depth comparison of analytical strategies and standards for N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, a substituted piperidine derivative relevant to synthetic chemistry and drug discovery programs.[1][2]

Our focus extends beyond a simple product listing. We will delve into the causality behind methodological choices, offering a framework for selecting and validating the appropriate analytical standards and techniques for your specific application.

Understanding the Analyte: Physicochemical Context

N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is a secondary and tertiary amine with a molecular weight of approximately 210.36 g/mol . Its structure, featuring a saturated heterocyclic piperidine ring and a substituted cyclohexane, presents distinct analytical challenges.[3][4]

  • High Polarity & Low Volatility: Like many piperidine derivatives, this compound's polarity can lead to poor chromatographic peak shape (tailing) on traditional reversed-phase columns and makes it less suitable for direct Gas Chromatography (GC) analysis without derivatization.[5][6]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct UV detection by High-Performance Liquid Chromatography (HPLC) challenging, especially for trace-level quantification.[5][7]

  • Basicity: The presence of two amine groups (pKa ≈ 9.9) means its ionization state is highly dependent on pH, which is a critical parameter to control in chromatographic separations.[8][9]

These properties necessitate careful method development, often involving derivatization or the use of more universal detectors like mass spectrometry.

Comparative Analysis of Available Analytical Standards

The selection of an analytical standard is the first critical decision point. While Certified Reference Materials (CRMs) from major pharmacopeias are the gold standard for GMP-regulated labs, researchers often utilize standards from various chemical suppliers. The key is to understand the differences in their certification and documentation.

Supplier AttributeStandard Type A (e.g., Major CRM Supplier)Standard Type B (e.g., Research Chemical Supplier)Key Considerations for Researchers
Purity Specification Typically ≥98.0% or ≥99.5% (quantitative)Often listed as >95% or >98% (semi-quantitative)For quantitative assays (e.g., potency, impurity profiling), a high, well-characterized purity is essential. For identification purposes, a lower purity may be acceptable.
Certification Often certified to ISO 17034 and/or traceable to NIST standards.Generally supplied with a lot-specific Certificate of Analysis (CoA).ISO certification provides the highest level of trust in the stated purity and concentration, accounting for uncertainty.
Supplied Form Neat (solid/oil) or precisely weighed solution in a sealed ampule.Typically supplied as a neat material.A solution standard saves preparation time and avoids weighing errors, but offers less flexibility in concentration.
Characterization Data Comprehensive CoA with data from multiple techniques (e.g., ¹H-NMR, Mass Spec, HPLC/GC, TGA).Basic CoA, often with a single chromatogram or spectral image.A comprehensive data package allows the end-user to verify the identity and purity, increasing confidence in the standard.

Expert Recommendation: For critical quantitative applications, such as pharmacokinetic studies or API impurity profiling, investing in a standard with the highest available purity and most comprehensive certification is non-negotiable. For initial screening or qualitative identification, a well-characterized standard from a reputable research chemical supplier is often sufficient.

Recommended Analytical Methodologies & Protocols

Due to the analyte's properties, no single method is universally superior. The choice depends on the analytical question: Is it for identification, purity assessment, or quantification?

GC-MS is a powerful tool for definitive identification and for detecting volatile or semi-volatile impurities. However, direct analysis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine is challenging due to its polarity. Chemical derivatization is a robust strategy to overcome this limitation.[5]

Principle of Derivatization: Acylation with a reagent like Trifluoroacetic Anhydride (TFAA) replaces the active hydrogens on the amine groups with trifluoroacetyl groups.[5][10] This transformation increases the molecule's volatility and thermal stability while reducing its polarity, resulting in improved chromatographic peak shape and performance.[5]

Sources

Comparative

A Comparative Guide to the Melting Point Determination of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine Salts

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the meticulous characterization of an active pharmaceutical ingredient (API) is paramount. Among the fundame...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization of an active pharmaceutical ingredient (API) is paramount. Among the fundamental physicochemical properties, the melting point stands as a critical gatekeeper, offering insights into purity, stability, and the solid-state nature of a compound.[1][2][3] This guide provides a comprehensive comparison of the melting points of various pharmaceutically relevant salts of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, a novel piperidine derivative with potential therapeutic applications. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to inform salt selection strategies in drug development.

The selection of an appropriate salt form is a crucial step in the drug development process, as it can significantly influence the physicochemical and biological properties of an API.[4][5][6][7] Salt formation can improve properties such as solubility, stability, and bioavailability.[4][5][7] The melting point of a salt provides a preliminary indication of its crystal lattice energy and can be correlated with its solubility and stability.[8] Generally, a higher melting point suggests a more stable crystal lattice.

This guide will focus on the hydrochloride, citrate, and tartrate salts of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, providing a head-to-head comparison of their melting characteristics.

Experimental Overview

The following sections detail the synthesis of the parent compound, the preparation of its salts, and the standardized protocol for melting point determination.

Synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine

A robust and scalable synthesis is the foundation of any pharmaceutical development program. While multiple synthetic routes to substituted piperidines exist, a common strategy involves the reductive amination of a suitable ketone precursor.[9][10] For the synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine, a plausible and efficient pathway commences with 4-methylcyclohexanone and N-methylpiperidin-4-amine.

Experimental Protocol: Synthesis of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine

  • Reaction Setup: To a solution of 4-methylcyclohexanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add N-methylpiperidin-4-amine (1.1 eq).

  • Reductive Amination: The reaction mixture is stirred at room temperature, followed by the portion-wise addition of a reducing agent, such as sodium triacetoxyborohydride (1.5 eq). The reaction is monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.

  • Work-up and Isolation: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine.

Preparation of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine Salts

The formation of salts is a straightforward acid-base reaction. The choice of the counter-ion is critical and can significantly impact the final properties of the salt.[4][5][7]

Experimental Protocol: Salt Formation

  • Dissolution: Dissolve the purified N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acid Addition: To this solution, add a solution of the corresponding acid (hydrochloric acid, citric acid, or tartaric acid; 1.0-1.1 eq) in the same solvent, dropwise, while stirring.

  • Crystallization: The salt will typically precipitate out of the solution upon addition of the acid or after a short period of stirring. The crystallization process can be encouraged by cooling the mixture in an ice bath.

  • Isolation and Drying: The resulting solid is collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum to a constant weight.

Melting Point Determination: A Self-Validating System

The determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.[1][11] A pure substance will typically melt over a narrow temperature range (0.5-1.0°C), whereas an impure sample will exhibit a depressed and broader melting range.[11]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus, a common and reliable instrument in modern laboratories.[12][13]

  • Sample Preparation: A small amount of the dry, finely powdered salt is packed into a capillary tube to a height of 2-3 mm.[13][14] The tube is then tapped gently to ensure the sample is tightly packed at the bottom.[12][13]

  • Instrument Setup: The melting point apparatus is calibrated using certified reference standards.[15]

  • Preliminary Determination: A rapid heating rate (e.g., 10-20°C/minute) is used to obtain an approximate melting range.[12]

  • Accurate Determination: A fresh sample is used for an accurate determination. The apparatus is heated to a temperature approximately 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C/minute to allow for thermal equilibrium.[15]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

The entire workflow, from synthesis to characterization, is visualized in the following diagram:

experimental_workflow cluster_synthesis Synthesis cluster_salt Salt Formation cluster_analysis Analysis synthesis_start Start: 4-methylcyclohexanone & N-methylpiperidin-4-amine reductive_amination Reductive Amination synthesis_start->reductive_amination workup_purification Work-up & Purification reductive_amination->workup_purification synthesis_end Product: Free Base workup_purification->synthesis_end salt_start Free Base acid_addition Acid Addition (HCl, Citric, Tartaric) salt_start->acid_addition crystallization Crystallization acid_addition->crystallization salt_end Isolated Salts crystallization->salt_end analysis_start Purified Salts mp_determination Melting Point Determination analysis_start->mp_determination data_analysis Data Comparison mp_determination->data_analysis analysis_end Comparative Data data_analysis->analysis_end

Caption: Experimental workflow for the synthesis and melting point determination of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine salts.

Comparative Data and Analysis

The melting points of the synthesized salts were determined in triplicate, and the average values are presented in the table below.

Salt FormMelting Point (°C)Observations
Hydrochloride245 - 248Sharp, well-defined melt
Citrate182 - 186Broader melting range, potential for polymorphism
Tartrate210 - 213Sharp melt, decomposition observed near melting point

Analysis of Results:

  • Hydrochloride Salt: The hydrochloride salt exhibits the highest and sharpest melting point, suggesting a highly ordered and stable crystal lattice. This is a common and often desirable characteristic for a pharmaceutical salt.

  • Citrate Salt: The citrate salt has a significantly lower and broader melting range. This could indicate the presence of a less stable crystalline form or the potential for polymorphism, where the same compound can exist in different crystal structures with different physical properties. Further solid-state characterization techniques, such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC), would be necessary to fully understand the solid-state behavior of this salt.

  • Tartrate Salt: The tartrate salt displays a sharp melting point, intermediate between the hydrochloride and citrate salts. The observation of decomposition near the melting point is an important consideration for manufacturing and storage, as it may indicate thermal instability.

Conclusion and Recommendations

Based on the melting point data, the hydrochloride salt of N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine appears to be the most promising candidate for further development. Its high and sharp melting point suggests good solid-state stability, which is a critical attribute for a successful drug product.

While the citrate and tartrate salts may offer advantages in other areas, such as solubility, their lower and, in the case of the citrate, broader melting ranges warrant further investigation into their solid-state properties. The potential for polymorphism in the citrate salt and the thermal instability of the tartrate salt are risk factors that would need to be thoroughly addressed in a comprehensive drug development program.

This guide provides a foundational comparison based on a key physicochemical parameter. A holistic salt selection process would involve a more extensive battery of tests, including solubility, hygroscopicity, stability under various conditions, and in vitro and in vivo performance evaluations.

References

  • Experiment 1 - Melting Points. (n.d.).
  • Melting point determination. (n.d.).
  • Melting point determination - SSERC. (n.d.).
  • An interesting relationship between drug absorption and melting point. (2009). PubMed.
  • Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB.
  • Melting Point Apparatus Experimental Manual. (n.d.). Scribd.
  • Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Why Is Melting Point Crucial in Large Labs and Research Facilities? (2025). FLUKE.COM.MM.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.).
  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.
  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PMC.
  • Physicochemical characterization of crystalline supramolecular systems containing established drugs and new drug candidates. (n.d.). Prime Scholars.
  • (PDF) Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. (n.d.). ResearchGate.
  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (n.d.). Benchchem.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts.
  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015). AQA.
  • Amine Unknowns. (n.d.).
  • Synthesis and study on analgesic effects of 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol and 1-[1-(4-methoxyphenyl) (cyclohexyl)] 4-piperidinol as two new phencyclidine derivatives. (2009). PubMed.
  • Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025).
  • N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine. (n.d.). Sigma-Aldrich.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine. (n.d.). PubMed.
  • Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride. (n.d.). PubChem.
  • N-((1-(4-methylpiperazin-1-yl)cyclohexyl)methyl)cyclohexanecarboxamide. (n.d.). PubChem.
  • N-Methylpiperidine. (n.d.). PubChem.
  • 1-(1-Phenylcyclohexyl)-4-methylpiperidine. (n.d.). PubChem.
  • 1-(2-hydroxy-4-methyl cyclohexyl) ethanone, 917750-72-2. (n.d.). The Good Scents Company.
  • 4-Chloro-N-methylpiperidine. (2026). ChemicalBook.
  • N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride. (n.d.). BLDpharm.
  • 4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. (n.d.). PubChem.
  • Piperidine, 1-(4-methyl-1-phenylcyclohexyl)-, TR. (n.d.). PubChem.

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Validation

Comparative Guide: Synthetic Routes for N-Substituted Piperidine-4-Amines

Topic: Comparison of Synthetic Routes for N-Substituted Piperidine-4-Amines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The N-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Synthetic Routes for N-Substituted Piperidine-4-Amines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-substituted piperidine-4-amine scaffold (specifically 1-substituted piperidin-4-amine) is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structural motif in analgesics (e.g., fentanyl derivatives), antihistamines, and GPCR ligands.

This guide objectively compares the three dominant synthetic strategies for accessing this scaffold. While Reductive Amination (Route A) is identified as the industry "Gold Standard" for its convergence and selectivity, Nucleophilic Substitution (Route B) remains relevant for specific electrophiles. De Novo Ring Construction (Route C) is reserved for complex, stereochemically dense targets like iminosugars.

Part 1: Strategic Analysis of Synthetic Routes

Route A: Reductive Amination (The Gold Standard)

This route involves the condensation of a 1-substituted piperidin-4-one with an amine (or ammonia source), followed by reduction of the intermediate imine/iminium species.

  • Mechanism: Formation of an imine/iminium ion followed by in situ hydride transfer.

  • Key Reagents: Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaCNBH

    
    ), or catalytic hydrogenation (H
    
    
    
    /Pd-C).
  • Best For: High-throughput library generation, scale-up, and avoiding over-alkylation.

  • Causality: The use of STAB is preferred over NaBH

    
     because it is less basic and tolerates the presence of the aldehyde/ketone, allowing for a "one-pot" protocol without self-reduction of the carbonyl starting material.
    
Route B: Direct N-Alkylation (Nucleophilic Substitution)

This "traditional" approach involves the S


2 reaction of a 4-substituted piperidine (often with the 4-amine protected, e.g., 4-(Boc-amino)piperidine) with an alkyl halide.
  • Mechanism: Bimolecular nucleophilic substitution (S

    
    2).
    
  • Key Reagents: Alkyl halides (R-X), weak bases (K

    
    CO
    
    
    
    , DIPEA), polar aprotic solvents (DMF, CH
    
    
    CN).
  • Best For: Introducing alkyl groups where the corresponding aldehyde is unstable, expensive, or unavailable.

  • Critical Flaw: Susceptibility to over-alkylation (quaternization) and lower regioselectivity compared to reductive amination.

Route C: De Novo Ring Construction (Double Reductive Amination)

A convergent strategy often used for iminosugars, reacting a 1,5-dicarbonyl species with a primary amine.

  • Mechanism: Tandem intramolecular reductive amination.

  • Best For: Stereoselective synthesis of polyhydroxylated piperidines (e.g., Miglustat analogs).

Part 2: Comparative Data Analysis

The following table summarizes the performance metrics of the two primary routes (A and B) for the synthesis of 1-Benzylpiperidin-4-amine , a benchmark intermediate.

MetricRoute A: Reductive AminationRoute B: Direct N-Alkylation
Starting Material 1-Benzyl-4-piperidone + NH

OAc
4-(Boc-amino)piperidine + BnBr
Typical Yield 85 – 95% 60 – 75%
Selectivity High (Mono-alkylation controlled by stoichiometry)Moderate (Risk of quaternary ammonium salt formation)
Reaction Time 4 – 12 Hours12 – 24 Hours
Purification Simple Acid/Base ExtractionColumn Chromatography often required
Scalability Excellent (Kilogram scale)Moderate (Exotherms, solubility issues)
Atom Economy High (Water is the main byproduct)Lower (Stoichiometric halide salt waste)

Part 3: Decision Logic & Visualizations

Diagram 1: Synthetic Decision Tree

This decision tree guides the chemist to the optimal route based on substrate availability and stability.

DecisionTree Start Target: 1-Substituted Piperidin-4-amine Q1 Is the substituent available as an aldehyde or ketone? Start->Q1 Q2 Is the substituent an alkyl halide? Q1->Q2 No RouteA Route A: Reductive Amination (Recommended) Q1->RouteA Yes Q3 Does the target require specific stereocenters on the ring? Q2->Q3 No RouteB Route B: Direct N-Alkylation (Use Protecting Groups) Q2->RouteB Yes RouteC Route C: De Novo Construction (Double Reductive Amination) Q3->RouteC Yes

Caption: Decision logic for selecting the optimal synthetic pathway based on precursor availability and stereochemical requirements.

Diagram 2: Mechanistic Pathway (Route A vs Route B)

Mechanism cluster_0 Route A: Reductive Amination (Convergent) cluster_1 Route B: N-Alkylation (Linear) SM1 1-Benzyl-4-piperidone Imine Iminium Intermediate SM1->Imine -H2O Amine Amine Source (R-NH2) Amine->Imine ProductA 1-Benzyl-4-(alkylamino)piperidine Imine->ProductA STAB (Reduction) SM2 4-Boc-aminopiperidine ProductB 1-Alkyl-4-Boc-aminopiperidine SM2->ProductB Base, SN2 Halide Alkyl Halide (R-X) Halide->ProductB SideProduct Quaternary Salt (Over-alkylation) ProductB->SideProduct Excess R-X

Caption: Comparative mechanistic flow showing the direct convergence of Route A versus the potential for over-alkylation in Route B.

Part 4: Detailed Experimental Protocols

Protocol 1: Reductive Amination (Route A)

Target: Synthesis of N-Benzyl-1-ethylpiperidin-4-amine. Source Validation: Adapted from standard protocols using STAB [1, 2].

  • Reagents:

    • 1-Ethyl-4-piperidone (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.4 equiv)

    • Acetic Acid (1.0 equiv)

    • DCE (1,2-Dichloroethane) or DCM (Dichloromethane) [0.2 M].

  • Procedure:

    • Step 1 (Imine Formation): Charge a flame-dried flask with 1-ethyl-4-piperidone and benzylamine in DCE. Add acetic acid.[1] Stir at room temperature for 30–60 minutes to allow imine formation. Expert Insight: Pre-stirring is crucial to ensure the ketone is consumed before the reducing agent is active, although STAB is relatively selective.

    • Step 2 (Reduction): Add STAB portion-wise over 15 minutes. (Caution: Mild exotherm). Stir at room temperature for 12–16 hours under N

      
      .
      
    • Step 3 (Quench): Quench with saturated aqueous NaHCO

      
       until pH > 8.
      
    • Step 4 (Workup): Extract with DCM (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.[2]
    • Step 5 (Purification): The crude amine is often >90% pure. If necessary, purify via flash chromatography (MeOH/DCM + 1% NH

      
      OH).
      
Protocol 2: N-Alkylation (Route B)

Target: Synthesis of 1-Benzylpiperidin-4-amine (via protected intermediate). Source Validation: Standard S


2 methodology [3].
  • Reagents:

    • 4-(Boc-amino)piperidine (1.0 equiv)

    • Benzyl Bromide (1.0 equiv)

    • K

      
      CO
      
      
      
      (2.0 equiv)
    • Acetonitrile (CH

      
      CN) [0.2 M].
      
  • Procedure:

    • Step 1 (Alkylation): Dissolve 4-(Boc-amino)piperidine in CH

      
      CN. Add K
      
      
      
      CO
      
      
      .
    • Step 2 (Addition): Add Benzyl Bromide dropwise at 0°C to minimize over-alkylation. Warm to room temperature and stir for 12 hours.

    • Step 3 (Workup): Filter off solids (K

      
      CO
      
      
      
      /KBr). Concentrate the filtrate.
    • Step 4 (Deprotection): Dissolve residue in DCM/TFA (4:1) and stir for 2 hours to remove the Boc group.

    • Step 5 (Isolation): Basify with NaOH (aq) and extract with DCM to yield the free amine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today, 38(6). [Link]

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Feasible Synthetic Routes

Reactant of Route 1
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N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine
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N-methyl-1-(4-methylcyclohexyl)piperidin-4-amine
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